REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[CH:4][N:3]=1.[H-].[Na+].[Cl:11][C:12]1[C:13](F)=[CH:14][C:15]([F:21])=[C:16]([N+:18]([O-:20])=[O:19])[CH:17]=1>CN(C=O)C.C(OCC)(=O)C>[Cl:1][C:2]1[CH:7]=[C:6]([O:8][C:13]2[CH:14]=[C:15]([F:21])[C:16]([N+:18]([O-:20])=[O:19])=[CH:17][C:12]=2[Cl:11])[CH:5]=[CH:4][N:3]=1 |f:1.2|
|
Name
|
|
Quantity
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0.319 g
|
Type
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reactant
|
Smiles
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ClC1=NC=CC(=C1)O
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.148 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=CC(=C(C1)[N+](=O)[O-])F)F
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.075 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=CC(=C(C1)[N+](=O)[O-])F)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
|
-15 °C
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Type
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CUSTOM
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Details
|
the mixture was stirred for 15 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
The reaction mixture stirred at −15° C. for 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
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The mixture stirred at −15° C. for an additional 15 hours
|
Duration
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15 h
|
Type
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TEMPERATURE
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Details
|
was then warmed to room temperature
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Type
|
WASH
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Details
|
washed with 10% aqueous lithium chloride (3×75 mL) and brine (75 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to yield an orange oil, which
|
Type
|
CUSTOM
|
Details
|
was then purified by silica gel chromatography (0 to 30% ethyl acetate/hexane)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC(=C1)OC1=C(C=C(C(=C1)F)[N+](=O)[O-])Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.64 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 85.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |